![molecular formula C37H41F7N4O12 B13849744 3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanal-d14, also known as deuterated heptanal, is a deuterium-labeled compound with the molecular formula CD3(CD2)5COD. It is a derivative of heptanal, where all hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptanal-d14 can be synthesized through the deuteration of heptanal. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of heptanal-d14 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through distillation or other separation techniques to achieve high isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
Heptanal-d14 undergoes various chemical reactions, including:
Oxidation: Heptanal-d14 can be oxidized to heptanoic acid-d14 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of heptanal-d14 with reducing agents like sodium borohydride or lithium aluminum hydride yields heptanol-d14.
Substitution: Heptanal-d14 can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Heptanoic acid-d14
Reduction: Heptanol-d14
Substitution: Various substituted heptanal derivatives
Aplicaciones Científicas De Investigación
Heptanal-d14 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of heptanal in different chemical environments.
Biology: Heptanal-d14 is employed in metabolic studies to trace the incorporation and transformation of heptanal in biological systems.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of heptanal and its derivatives.
Industry: Heptanal-d14 is used in the development of fragrances and flavors, as well as in the synthesis of other deuterated compounds .
Mecanismo De Acción
The mechanism of action of heptanal-d14 involves its interaction with various molecular targets and pathways. In biological systems, heptanal-d14 can inhibit the growth of certain fungi by inducing oxidative stress and disrupting cellular processes. This is achieved through the accumulation of reactive oxygen species (ROS) and the activation of stress response pathways .
Comparación Con Compuestos Similares
Heptanal-d14 is compared with other deuterated aldehydes such as hexanal-d12 and octanal-d16. While all these compounds are used in isotopic labeling studies, heptanal-d14 is unique due to its specific chain length and reactivity. This makes it particularly useful in studies involving medium-chain aldehydes .
List of Similar Compounds
- Hexanal-d12
- Octanal-d16
- Nonanal-d18 .
Propiedades
Fórmula molecular |
C37H41F7N4O12 |
|---|---|
Peso molecular |
866.7 g/mol |
Nombre IUPAC |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate |
InChI |
InChI=1S/C23H21F7N4O3.C14H20O9/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18;1-6-10(21-7(2)15)11(22-8(3)16)12(23-9(4)17)13(20-6)14(18)19-5/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35);6,10-13H,1-5H3/t12-,19+,20-;6-,10?,11?,12+,13?/m10/s1 |
Clave InChI |
DMZDDMHFVJYGAN-FNGQWISYSA-N |
SMILES isomérico |
C[C@H]1C(C([C@H](C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C.C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
SMILES canónico |
CC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



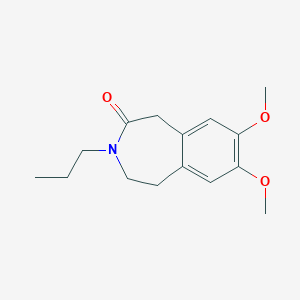
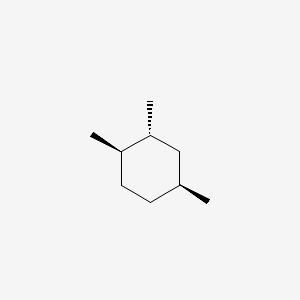
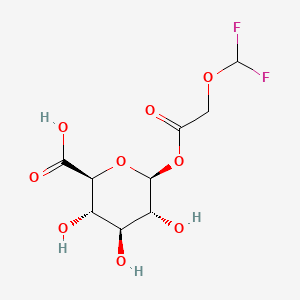
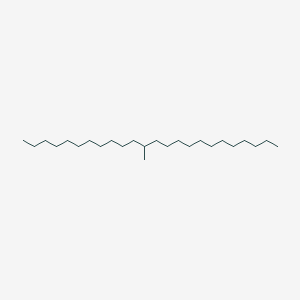

![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
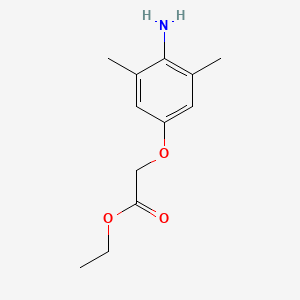

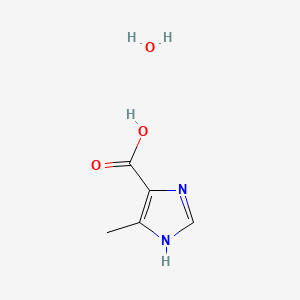
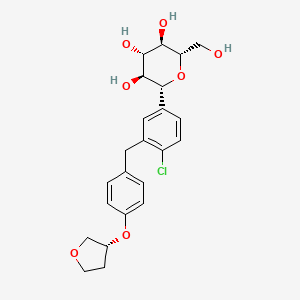
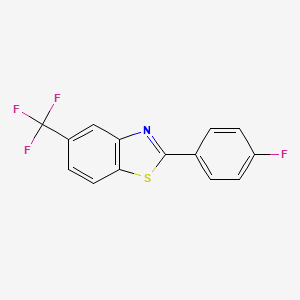
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)

